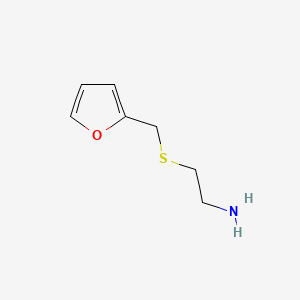

2-(Furfurylthio)ethylamine

Description

Significance of 2-(Furfurylthio)ethylamine in Contemporary Chemical Science

The contemporary significance of this compound in chemical science stems from its role as a versatile intermediate in organic synthesis and medicinal chemistry. chemimpex.com The molecule incorporates a furan (B31954) moiety, a five-membered aromatic heterocycle containing an oxygen atom, and a thioether linkage, both of which are important structural motifs in numerous functional compounds. chemimpex.comchemenu.com The presence of the furan ring offers specific reactivity, while the thioether group enhances stability and provides a locus for further chemical transformations. chemimpex.com

This compound serves as a critical starting material or intermediate in the creation of novel pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.com Its unique structure is particularly valuable for developing compounds with enhanced bioactivity and selectivity, allowing for the creation of targeted therapies and advanced materials. chemimpex.com Researchers in both academic and industrial settings utilize this compound to construct complex molecular architectures, highlighting its pivotal role in advancing chemical product development and research. chemimpex.com

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 36415-21-1 chemimpex.com |

| Molecular Formula | C₇H₁₁NOS chemimpex.com |

| Molecular Weight | 157.23 g/mol chemimpex.com |

| Appearance | Colorless to slightly yellow or orange clear liquid chemimpex.com |

| Boiling Point | 100 °C at 1 mmHg chemimpex.com |

| Density | 1.13 g/cm³ chemimpex.com |

| Refractive Index | n20/D 1.55 chemimpex.com |

| Purity | ≥ 98% (GC) chemimpex.com |

| Synonyms | (2-Aminoethylthio)methylfuran, 2-{[(Furan-2-yl)methyl]sulfanyl}ethan-1-amine chemimpex.comsielc.com |

Historical Context of Furan- and Thioether-Containing Compounds in Research

The scientific journey of compounds containing furan and thioether moieties has deep roots in the history of organic chemistry.

The term "furan" is derived from the Latin word furfur, meaning bran, from which the furan derivative furfural (B47365) is produced. wikipedia.orgatamanchemicals.com The first compound in the furan family to be described was 2-furoic acid, identified in 1780 by Carl Wilhelm Scheele. wikipedia.orgatamanchemicals.com This was followed by the reporting of furfural in 1831 by Johann Wolfgang Döbereiner. wikipedia.org However, furan itself was not prepared until 1870 by Heinrich Limpricht. wikipedia.orgatamanchemicals.com The elucidation of furan's structure in the late 19th century was a significant milestone, contributing greatly to the understanding of heterocyclic and aromatic compounds. numberanalytics.com Since then, furan and its derivatives have become fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.com

Thioethers, or sulfides, are organic compounds where a sulfur atom is bonded to two organic groups. The prefix "thio" signifies the presence of sulfur. taylorandfrancis.com These compounds have a long and storied history in organic synthesis. nih.gov Early methods for their preparation included the reaction of halogen compounds with cuprous mercaptides, with foundational studies published in the mid-20th century. acs.org Significant progress has been made in thioether synthesis over the decades, moving from classical methods to more advanced transition-metal-catalyzed reactions. taylorandfrancis.com For instance, the first metal-catalyzed dehydrative thioetherification, a method for forming thioethers from alcohols and thiols, was reported in 1983. chemrevlett.com The development of new synthetic routes, such as using thiourea (B124793) as a sulfur source to react with organic halides, has made the synthesis of thioethers more efficient and accessible. taylorandfrancis.com

Overview of Key Research Domains for this compound

Research involving this compound spans several key scientific fields, driven by its adaptable chemical nature. chemimpex.com Its applications range from creating life-saving medicines to developing high-performance materials.

Key research domains include:

Pharmaceutical Development : The compound is a crucial building block in synthesizing a range of pharmaceuticals. chemimpex.com Its structure is particularly suited for creating molecules that target neurological disorders. chemimpex.com Patent literature indicates its use in the synthesis of substituted azaheterocyclic compounds intended for the treatment of hyperproliferative diseases, such as cancer. google.com

Agrochemical Formulations : In agricultural science, it is utilized in formulating effective pest control solutions, contributing to the development of more efficient agricultural products. chemimpex.com

Polymer Chemistry : It functions as a crosslinking agent in the production of specialty polymers. This role is critical for enhancing the mechanical properties and thermal stability of the final polymer products. chemimpex.com

Material Science : The compound is applied in the development of advanced materials. chemimpex.com This includes its use in creating conductive polymers and composites that are essential for applications in electronics and energy storage. chemimpex.com

Biochemical Research : this compound is a valuable tool for studying complex biochemical pathways and molecular interactions, aiding in the fundamental understanding of biological systems. chemimpex.com

Analytical Chemistry : Methods for the analysis of this compound have been developed. For example, a reverse-phase high-performance liquid chromatography (HPLC) method can be used for its separation and analysis, which is scalable for preparative separation of impurities and suitable for pharmacokinetic studies. sielc.com

| Research Domain | Significance of this compound |

| Pharmaceuticals | Serves as a synthetic building block for drugs, including those for neurological disorders and cancer. chemimpex.comgoogle.com |

| Agrochemicals | Used in the formulation of effective and efficient pest control agents. chemimpex.com |

| Polymer Chemistry | Acts as a crosslinking agent to improve the thermal and mechanical properties of polymers. chemimpex.com |

| Material Science | Applied in the creation of advanced materials like conductive polymers for electronics. chemimpex.com |

| Biochemistry | Utilized in the study of biological pathways and molecular interactions. chemimpex.com |

| Analytical Chemistry | Subject of analytical methods like HPLC for separation and quantification. sielc.com |

Interdisciplinary Research Landscape of this compound

The study and application of this compound exist at the crossroads of multiple scientific disciplines. Its utility in pharmaceuticals, agrochemicals, and materials science necessitates a convergence of chemistry, biology, and engineering. chemimpex.com The synthesis of novel drug candidates from this molecule, for example, requires expertise in organic chemistry, while their evaluation involves pharmacology, biochemistry, and medicine. chemimpex.comresearchgate.net

The development of advanced polymers and materials from this compound links polymer chemistry with materials science and engineering to design products with specific physical and chemical characteristics. chemimpex.com Furthermore, the rise of interdisciplinary fields like metabolomics and network pharmacology provides a framework for understanding the complex interactions of such chemical compounds within biological systems. nih.govscribd.com These computational and analytical techniques allow researchers to move from a single-target approach to a more holistic, systems-level understanding of a molecule's biological effects, which is crucial for modern drug discovery and development. nih.gov The investigation of this compound is thus a prime example of how collaborative, interdisciplinary research drives innovation across the scientific landscape.

Structure

3D Structure

Properties

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c8-3-5-10-6-7-2-1-4-9-7/h1-2,4H,3,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSPDYEHKAMKDNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189941 | |

| Record name | 2-(Furfurylthio)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36415-21-1 | |

| Record name | 2-[(2-Furanylmethyl)thio]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36415-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Furfurylthio)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036415211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Furfurylthio)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(furfurylthio)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of 2 Furfurylthio Ethylamine

Established Synthetic Pathways for 2-(Furfurylthio)ethylamine

The synthesis of this compound can be achieved through several established chemical routes. These pathways primarily involve the strategic formation of the thioether bond and the incorporation of the ethylamine (B1201723) moiety.

Thiol-Amine Coupling Reactions

The most direct and common approach to synthesizing this compound involves a coupling reaction between a thiol and an amine-containing substrate. This typically manifests as a nucleophilic substitution where one molecule acts as a sulfur nucleophile and the other as an electrophile.

A primary method is the S-alkylation of 2-aminoethanethiol (cysteamine) with a reactive furfuryl derivative, such as furfuryl chloride. In this reaction, the thiol group of cysteamine (B1669678) attacks the electrophilic methylene (B1212753) carbon of furfuryl chloride, displacing the chloride and forming the desired thioether linkage.

Alternatively, the synthesis can be initiated from furfuryl mercaptan (2-furanmethanethiol). Furfuryl mercaptan can be prepared by reacting furfuryl chloride with thiourea (B124793), followed by hydrolysis of the resulting isothiouronium salt. chemicalbook.com It can also be synthesized from furfuryl alcohol, thiourea, and hydrogen chloride. chemicalbook.com The mercaptan is then reacted with a 2-haloethylamine, such as 2-chloroethylamine (B1212225) or 2-bromoethylamine, in the presence of a base. The base deprotonates the thiol to form a more potent thiolate nucleophile, which then displaces the halide on the ethylamine backbone.

The oxidative coupling of thiols and amines represents another strategy for forming the crucial sulfur-nitrogen bond framework found in related structures, which could be adapted for this synthesis. semanticscholar.org These reactions often employ catalysts to facilitate the direct formation of a C-S bond from thiol and amine precursors. semanticscholar.org

Furan (B31954) Ring Functionalization Approaches

Building the this compound scaffold can also be approached by modifying a pre-existing furan ring. The reactivity of the furan ring is a critical consideration in these strategies. For 2-substituted furans, the C5 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic substitution reactions. researchgate.net This inherent regioselectivity allows for the selective introduction of functional groups that can then be elaborated to form the (thio)ethylamine side chain.

More advanced methods, such as transition metal-catalyzed C-H activation, have been developed for the functionalization of furan rings at other positions, such as C3. researchgate.net These reactions often require a directing group to achieve high regioselectivity. For instance, ruthenium-catalyzed C3-H arylation of furan rings has been demonstrated using an imine or benzimidazole (B57391) group at the C2 position to direct the catalyst. researchgate.net While not directly reported for this compound, these strategies could be employed to create specifically substituted analogs.

Alternative Synthetic Routes to the this compound Scaffold

Beyond direct thiol-amine coupling, other routes provide access to the core structure. One notable method involves the reaction of furfuryl alcohol derivatives with halo-amines. For example, a patented synthesis describes the reaction of 5-(dimethylamino)methyl-2-furanmethanol with 2-chloroethylamine hydrochloride in the presence of a strong base like potassium tert-butoxide in dimethylformamide. google.com Although this specific example yields an ether linkage, a similar approach using a furfuryl thiol precursor could form the desired thioether bond.

Another key synthetic intermediate is S-furfurylisothiouronium chloride, which is formed from furfuryl alcohol and thiourea. chemicalbook.com This salt can be effectively cleaved with sodium hydroxide (B78521) to yield furfuryl mercaptan, which is a versatile precursor for the coupling reactions described previously. chemicalbook.com

Development of Novel Synthetic Methodologies

As chemical synthesis evolves, there is a continuous drive toward more efficient, sustainable, and selective methods. The synthesis of this compound and its derivatives is an area where such novel approaches are being considered.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry encourage the use of renewable resources and environmentally benign processes. Furfural (B47365), the precursor to furfuryl alcohol and subsequently furfuryl mercaptan, is a key platform chemical derived from lignocellulosic biomass. researchgate.net Utilizing furfural as a starting material firmly roots the synthesis of this compound in renewable feedstocks.

Further implementation of green chemistry could involve using environmentally friendly solvents, such as water or ethanol (B145695), and employing catalytic systems to minimize waste. hbni.ac.inchemrevlett.com For instance, developing catalytic thiol-ene or thiol-yne "click" reactions could provide highly efficient and atom-economical pathways to the target molecule under mild conditions. hbni.ac.in

Stereoselective and Regioselective Synthesis Considerations

While this compound itself is an achiral molecule, the synthesis of chiral derivatives is of significant interest for pharmaceutical and agrochemical applications. chemimpex.comnetascientific.com Stereoselective synthesis would aim to control the creation of stereocenters, for example, by using chiral amines to open a prochiral epoxide or through enantioselective catalytic methods. google.comnih.gov

Regioselectivity is primarily concerned with the functionalization of the furan ring. As established, the C5 position is the most reactive site in 2-substituted furans for many reaction types. researchgate.net However, for the synthesis of more complex, polysubstituted derivatives, controlling the position of newly introduced groups is crucial. Palladium-catalyzed reactions have been effectively used for the selective functionalization of benzofuran (B130515) systems, and similar strategies could offer precise regiocontrol in furan chemistry. unicatt.it The use of directing groups to guide C-H activation to specific sites, such as the C3 position, represents a powerful tool for achieving high regioselectivity in the synthesis of complex furan derivatives. researchgate.net

Table of Synthetic Reactions

| Reaction Type | Reactants | Product | Key Features |

| S-Alkylation | Furfuryl chloride + Cysteamine | This compound | Direct formation of the thioether bond. |

| S-Alkylation | Furfuryl mercaptan + 2-Haloethylamine | This compound | Requires a base to form the thiolate nucleophile. |

| Precursor Synthesis | Furfuryl alcohol + Thiourea + HCl | S-Furfurylisothiouronium chloride | Intermediate for producing furfuryl mercaptan. chemicalbook.com |

| Mercaptan Formation | S-Furfurylisothiouronium chloride + NaOH | Furfuryl mercaptan | Cleavage of the intermediate to yield the key thiol. chemicalbook.com |

| Furan Functionalization | 2-Substituted Furan + Electrophile | C5-Functionalized Furan | Exploits the inherent reactivity of the furan ring at the C5 position. researchgate.net |

Scale-Up Methodologies for Research Applications

The synthesis of this compound and its derivatives for research purposes often requires scalable methods to produce sufficient quantities for detailed investigation. While specific large-scale industrial production methods are not extensively detailed in publicly available literature, the principles of organic synthesis suggest that common strategies would be employed. These include transitioning from batch to continuous flow reactors, which can offer better control over reaction parameters such as temperature and mixing, leading to improved yield and purity.

For instance, the synthesis of related thioethers often involves the reaction of a thiol with an alkyl halide. Scaling up such a reaction would necessitate careful management of heat generation and potential side reactions. The use of robust and easily removable protecting groups for the amine function, such as the tert-butyloxycarbonyl (BOC) group, is a common strategy in multi-step syntheses to ensure high yields and simplify purification. google.com The choice of solvent is also critical; it must be suitable for the reaction conditions and easily removed in subsequent steps. For example, solvents like tetrahydrofuran (B95107) (THF) and ethanol are frequently mentioned in related syntheses. google.comgoogle.com

A general approach for scaling up the synthesis of this compound could involve the reaction of furfuryl mercaptan with a protected 2-aminoethyl halide under basic conditions. The subsequent deprotection of the amine would yield the final product. Optimization of reaction time, temperature, and stoichiometry of reactants would be crucial for maximizing yield and minimizing impurities on a larger scale.

Design and Synthesis of this compound Derivatives

This compound serves as a versatile scaffold for the synthesis of a wide array of derivatives, owing to the reactivity of its primary amino group, the thioether linkage, and the furan ring. chemimpex.com These modifications are instrumental in exploring the structure-activity relationships of these compounds in various applications.

Chemical Modification at the Amino Group

The primary amino group of this compound is a key site for derivatization. It readily undergoes reactions typical of primary amines, allowing for the introduction of a diverse range of functional groups.

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride in the presence of a base like diisopropylethylamine yields the corresponding N-acetyl derivative. google.com

Alkylation: N-alkylation can be achieved by reacting this compound with alkyl halides. For instance, reaction with dimethyl sulfate (B86663) or other methylating agents would yield N-methyl and N,N-dimethyl derivatives. A patent describes the synthesis of 2-[[[5-(dimethylaminomethyl)-2-furanyl]methyl]thio]ethanamine from 5-(dimethylamino)methyl-2-furanmethanol and cysteamine hydrochloride. google.com

Reaction with Isocyanates and Isothiocyanates: The amino group can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea derivatives, respectively. These reactions are typically high-yielding and provide a straightforward method for introducing further structural diversity.

Reductive Amination: The primary amine can be used in reductive amination reactions with aldehydes and ketones to produce secondary and tertiary amines with a wide variety of substituents.

Table 1: Examples of Amino Group Modifications of this compound and Related Compounds

| Reactant | Reagent | Product Class | Reference |

|---|---|---|---|

| 3-(1H-Pyrrolo[2,3-b]pyridin-4-ylamino)-thiophene-2-carboxylic acid (2-benzylamino-ethyl)-amide | Acetyl chloride, Diisopropylethylamine | N-acetyl derivative | google.com |

| 5-(Dimethylamino)methyl-2-furanmethanol | Cysteamine hydrochloride | N-substituted ethanamine | google.com |

| 2-(2-Thienyl)ethylamine | 2-Chlorobenzyl chloride, K2CO3 | N-benzyl derivative | google.com |

Chemical Modification at the Thioether Linkage

The thioether linkage in this compound is susceptible to oxidation, providing a pathway to sulfoxide (B87167) and sulfone derivatives. These oxidized forms can exhibit different physicochemical properties and biological activities compared to the parent thioether.

Oxidation: Oxidation of the thioether to a sulfoxide can be achieved using mild oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). Further oxidation under more vigorous conditions can yield the corresponding sulfone. The introduction of the sulfoxide or sulfone group can increase the polarity of the molecule. Research on related N-[3-[3-(piperidinomethyl)phenoxyl]propyl]acetamide derivatives has shown that the furfurylthio or furfurylsulfinyl group is important for certain biological activities. researchgate.net

Chemical Modification of the Furan Ring System

The furan ring offers several positions for electrophilic substitution and other modifications.

Electrophilic Aromatic Substitution: The furan ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation, typically at the 5-position. These modifications allow for the introduction of various substituents onto the furan ring, which can significantly alter the electronic properties and steric profile of the molecule. For example, a patent describes the synthesis of derivatives where the furan ring is substituted at the 5-position with aminomethyl groups. google.com

Ring Opening and Rearrangement: Under certain conditions, the furan ring can undergo ring-opening reactions, leading to the formation of acyclic dicarbonyl compounds. nih.gov These intermediates can then be used to synthesize other heterocyclic systems.

Incorporation into Heterocyclic and Polycyclic Systems

The reactive functional groups of this compound make it a valuable building block for the synthesis of more complex heterocyclic and polycyclic structures. d-nb.info

Pictet-Spengler Reaction: The ethylamine moiety can participate in Pictet-Spengler reactions with aldehydes or ketones to form tetrahydro-β-carboline or related polycyclic systems.

Formation of Thiazoles and other Heterocycles: The aminothiol-like structure can be a precursor for the synthesis of thiazoles and other sulfur-containing heterocycles through condensation reactions with appropriate dicarbonyl compounds or their equivalents.

Multi-component Reactions: this compound can be employed in multi-component reactions to generate complex molecular architectures in a single step. For instance, a derivative, 2-((furan-2-ylmethyl)thio)acetohydrazide, has been used to synthesize various oxadiazole and triazole derivatives. echemcom.com

Deuterium-Labeled Analog Synthesis for Mechanistic Probes

Deuterium-labeled compounds are invaluable tools in mechanistic studies, allowing researchers to trace metabolic pathways and understand reaction mechanisms. nih.govprinceton.edu

H-D Exchange Reactions: Selective hydrogen-deuterium (H-D) exchange reactions can be used to introduce deuterium (B1214612) at specific positions in the molecule. nih.gov Catalytic methods, for example using a palladium catalyst with a deuterium source like D2O, can facilitate this exchange at activated C-H bonds, such as those adjacent to the sulfur atom or on the furan ring. nih.gov

Synthesis from Deuterated Precursors: An alternative approach is to synthesize this compound from deuterated starting materials. For example, using deuterated furfuryl alcohol or deuterated cysteamine in the synthetic sequence would lead to the corresponding labeled analog. This method allows for the precise placement of deuterium atoms within the molecule.

Advanced Analytical Characterization Techniques for 2 Furfurylthio Ethylamine and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to determining the molecular structure of 2-(Furfurylthio)ethylamine. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For this compound, 1D NMR techniques like ¹H and ¹³C NMR provide essential information about the chemical environment of each proton and carbon atom.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the protons on the furan (B31954) ring, the ethylamine (B1201723) chain, and the methylene (B1212753) bridge. The furan protons typically appear in the aromatic region (δ 6.0-7.5 ppm). The methylene protons adjacent to the sulfur (S-CH₂) and the amine (N-CH₂) would show characteristic triplet patterns due to coupling with their neighbors.

¹³C NMR: The carbon NMR spectrum provides complementary data, showing signals for each unique carbon atom in the molecule, including those in the furan ring and the aliphatic chain.

2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. COSY maps out proton-proton couplings within the ethylamine chain and the furan ring, while HSQC correlates each proton signal with its directly attached carbon atom, confirming assignments made in 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan CH (position 5) | ~7.4 | ~142 |

| Furan CH (position 3) | ~6.3 | ~110 |

| Furan CH (position 4) | ~6.2 | ~108 |

| Furan CH₂-S | - | ~152 |

| Furan CH₂-S | ~3.7 | ~30 |

| S-CH₂-CH₂-NH₂ | ~2.7 (triplet) | ~32 |

| S-CH₂-CH₂-NH₂ | ~2.9 (triplet) | ~40 |

Mass Spectrometry (MS) Techniques (e.g., LC-MS, GC-MS, LC-MS/MS, ESI-MS)

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. The molecular formula of this compound is C₇H₁₁NOS, with a molecular weight of approximately 157.23 g/mol .

Electron Ionization (EI-MS): When coupled with Gas Chromatography (GC-MS), EI is a common ionization technique. The mass spectrum would show a molecular ion peak (M⁺) at m/z 157. Key fragmentation pathways would include the cleavage of the C-S bonds. A prominent fragment would be the furfuryl cation at m/z 81, resulting from the cleavage of the S-CH₂ bond. Another significant fragment would be [M - C₅H₅O]⁺ at m/z 76, corresponding to the ethylamine-thio moiety.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique often paired with Liquid Chromatography (LC-MS). It is particularly useful for analyzing polar molecules like this compound. In positive ion mode, the spectrum would be dominated by the protonated molecule [M+H]⁺ at m/z 158. Tandem MS (MS/MS) experiments on this precursor ion can be performed to induce fragmentation and gain further structural insights, confirming the connectivity of the furfuryl group to the thioethylamine chain researchgate.net.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Ion Formula | Proposed Fragment Structure |

|---|---|---|

| 157 | [C₇H₁₁NOS]⁺ | Molecular Ion (M⁺) |

| 158 | [C₇H₁₂NOS]⁺ | Protonated Molecule [M+H]⁺ |

| 81 | [C₅H₅O]⁺ | Furfuryl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. These methods are complementary and provide a detailed fingerprint of the compound's vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching of the primary amine typically appears as a pair of bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the furan ring are observed around 3100 cm⁻¹, while aliphatic C-H stretches from the ethyl chain appear just below 3000 cm⁻¹. The C=C stretching of the furan ring gives rise to bands in the 1500-1600 cm⁻¹ region. The C-O stretching of the furan ether is typically found around 1015 cm⁻¹. The C-S stretching vibration, which is often weak, is expected in the 600-800 cm⁻¹ range. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for this compound .

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. It would effectively probe the C=C bonds of the furan ring and the C-S bond of the thioether linkage dtu.dkkurouskilab.com. This makes it a valuable complementary technique to IR for a complete functional group analysis kurouskilab.com.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretch | Primary Amine |

| ~3125 | Aromatic C-H stretch | Furan Ring |

| 2850 - 2960 | Aliphatic C-H stretch | Ethyl Chain |

| ~1590, ~1505 | C=C stretch | Furan Ring |

| ~1015 | C-O-C stretch | Furan Ring |

UV-Visible Spectroscopy for Electronic Structure Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The analysis of this compound by UV-Vis is primarily focused on the furan ring, which acts as a chromophore. The furan moiety contains conjugated π-electrons and is expected to absorb UV radiation, leading to π → π* transitions globalresearchonline.net. The spectrum would likely show a strong absorption maximum (λmax) in the ultraviolet region, characteristic of furan and its simple derivatives globalresearchonline.net. The position of this absorption can be influenced by the solvent and the substituents attached to the ring.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures or impurities and for quantifying its purity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds like this compound. Its use is standard for assessing the purity of this compound, with commercial suppliers often specifying purity levels determined by GC labproinc.com.

The method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column wall. For furan derivatives and sulfur-containing compounds, a common choice is a low- to mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS) nih.govresearchgate.net. A flame ionization detector (FID) can be used for quantification due to its excellent response to hydrocarbons, or a mass spectrometer (MS) can be used as a detector for definitive identification. Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced resolution for analyzing complex samples containing derivatives of this compound nih.govresearchgate.net.

Table 4: Typical Gas Chromatography Parameters for Analysis of Related Furan and Thio Compounds

| Parameter | Typical Value/Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) nih.govresearchgate.net |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 - 280 °C mdpi.com |

| Oven Program | Start at ~40°C, ramp to ~250°C |

Liquid Chromatography (LC) (e.g., UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) stands as a powerful technique for the separation, identification, and quantification of this compound and its derivatives. By utilizing columns with smaller particle sizes (typically under 2 µm), UHPLC systems operate at higher pressures than conventional HPLC, resulting in significantly faster analysis times, improved resolution, and greater sensitivity.

For the analysis of polar compounds like amines and thiols, reversed-phase chromatography is commonly employed. Columns such as C18 or phenyl-hexyl are often selected, providing the necessary retention and selectivity. researchgate.netqub.ac.uk The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netqub.ac.uk Gradient elution, where the proportion of the organic solvent is varied over time, is frequently used to effectively separate complex mixtures of derivatives with differing polarities.

A key challenge in the analysis of certain derivatives can be their thermal instability. For such compounds, HPLC and UHPLC offer a distinct advantage over gas chromatography as the analysis is performed at or near ambient temperature. nih.gov Furthermore, specialized chiral stationary phases, such as those based on cellulose (B213188) or amylose (B160209) derivatives, can be used in HPLC to separate stereoisomers (enantiomers and geometrical isomers) of furan derivatives, which is crucial in pharmaceutical and biological studies. nih.gov

Table 1: Illustrative UHPLC Parameters for Amine Derivative Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| System | Exion UHPLC or equivalent | High-pressure solvent delivery for efficient separation. |

| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl RRHD (2.1 x 50 mm, 1.8 µm) qub.ac.uk or XBridge C18 (4.6 x 150 mm) researchgate.net | Provides stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate researchgate.net | Aqueous component of the mobile phase; controls pH and aids ionization. |

| Mobile Phase B | Acetonitrile (ACN) or Methanol researchgate.net | Organic modifier to control elution strength. |

| Flow Rate | 0.5 - 1.0 mL/min | Determines analysis time and separation efficiency. |

| Column Temperature | 30 - 40 °C | Maintains consistent retention times and improves peak shape. |

| Injection Volume | 1 - 5 µL | Amount of sample introduced into the system. |

Hybrid Chromatographic-Spectrometric Techniques

To achieve unambiguous identification and structural elucidation, chromatography is often coupled with mass spectrometry (MS). These hybrid techniques, such as GC-MS and LC-MS, are indispensable for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a benchmark for the analysis of volatile and thermally stable compounds. Commercial suppliers of this compound often use gas chromatography to determine its purity, which is typically specified as greater than 98.0%. tcichemicals.comlabproinc.com In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column (e.g., HP-5MS) before entering the mass spectrometer. nih.govmdpi.com The mass spectrometer fragments the eluted molecules into characteristic ions, producing a mass spectrum that serves as a molecular fingerprint for identification.

For complex mixtures containing various furan and thiol derivatives, advanced techniques like two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-ToF-MS) provide superior separation capacity. semanticscholar.org However, the analysis of thiols by GC can be challenging due to their potential to react with metal surfaces in the instrument or to degrade at high temperatures. chromforum.org Using chemical ionization (CI) instead of electron ionization (EI) can sometimes enhance sensitivity for these compounds. chromforum.org

Table 2: Example GC-MS/MS Parameters for Furan Derivative Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) nih.govmdpi.com | Separates volatile compounds based on boiling point and polarity. |

| Carrier Gas | Helium at 1.0 mL/min mdpi.com | Inert gas to carry sample through the column. |

| Oven Program | Initial 40°C, ramped to 280°C researchgate.net | Controls elution of compounds with different volatilities. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns. |

| MS Detector | Tandem Mass Spectrometry (MS/MS) or Time-of-Flight (ToF) | Provides high selectivity and mass accuracy for identification. |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its high-performance variant, UHPLC-MS/MS, are ideal for analyzing a broader range of derivatives, including those that are non-volatile or thermally labile. The liquid chromatograph separates the sample components, which are then introduced into the mass spectrometer. An interface, such as a heated electrospray ionization (H-ESI) source, is used to generate gas-phase ions from the liquid eluent. chromatographyonline.com

This technique is highly sensitive and selective, capable of detecting trace levels of compounds in complex matrices. rug.nl For amines, derivatization prior to analysis can sometimes be employed to enhance ionization efficiency and improve detection limits. rug.nl The use of tandem mass spectrometry (MS/MS), often with a triple quadrupole or QTRAP mass analyzer, allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), providing exceptional specificity and quantitative accuracy. researchgate.netqub.ac.uk

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides an unambiguous determination of molecular structure, including bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and crystal packing.

To perform this analysis, a high-quality single crystal of the compound of interest, in this case, this compound or one of its solid derivatives, is required. The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be resolved.

While specific crystallographic data for this compound is not widely available in public databases, the application of this technique would yield precise structural parameters. This data is invaluable for confirming the connectivity of the molecule, understanding its conformational preferences in the solid state, and providing a basis for computational modeling and structure-activity relationship studies.

Table 3: Representative Data Obtained from X-ray Crystallographic Analysis

| Parameter | Type of Information | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Describes the basic geometry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating crystal lattice unit. |

| Bond Lengths | e.g., C-S, S-C, C-N (Å) | Provides exact distances between bonded atoms. |

| Bond Angles | e.g., C-S-C, S-C-C (°) | Determines the geometry around each atom. |

| Torsion Angles | e.g., C-C-S-C (°) | Describes the conformation of the flexible ethylthio chain. |

Advanced Titration Techniques for Purity and Reactivity

Titration remains a fundamental and highly accurate method for determining the purity of acidic or basic compounds. For a weakly basic compound like this compound, advanced titration methods are necessary to obtain a sharp and reproducible endpoint.

Non-Aqueous Potentiometric Titration

The purity of this compound is often determined by non-aqueous titration. tcichemicals.com Water can act as a leveling solvent, making it difficult to distinguish the endpoint for weak bases. mt.com Therefore, the titration is performed in a non-aqueous solvent, typically glacial acetic acid. In this medium, a strong acid titrant like perchloric acid (HClO₄) behaves as an exceptionally strong acid, enhancing the basic properties of the amine and yielding a much sharper inflection point at the equivalence point. mt.commt.com

Instead of a visual color indicator, the endpoint is detected potentiometrically. wikipedia.org This involves monitoring the potential difference (in millivolts) between an indicator electrode and a reference electrode as the titrant is added. wikipedia.org The equivalence point corresponds to the point of maximum slope on the titration curve (potential vs. titrant volume). To precisely locate this point, the first or second derivative of the titration curve is often plotted, where the endpoint is represented by a distinct peak or zero crossing. sapub.orgresearchgate.net For noisy titration data, mathematical smoothing algorithms like the Savitzky-Golay method can be applied to the raw data to improve the accuracy of the endpoint determination. researchgate.net This combination of a non-aqueous system and instrumental endpoint detection provides a robust and precise method for assaying the purity of this compound. scribd.com

Table 4: Key Parameters for Non-Aqueous Potentiometric Titration of Amines

| Parameter | Condition/Reagent | Rationale |

|---|---|---|

| Analyte | This compound | The weak base being quantified. |

| Solvent | Glacial Acetic Acid mt.commt.com | Enhances the basicity of the amine, preventing water interference. mt.com |

| Titrant | 0.1 N Perchloric Acid (in acetic acid) mt.commt.com | Acts as a very strong acid in the non-aqueous medium. mt.com |

| Endpoint Detection | Potentiometric (e.g., glass pH electrode) wikipedia.orgsapub.org | Instrumental method providing higher accuracy than visual indicators. |

| Data Analysis | First or second derivative plot sapub.orgresearchgate.net | Precisely locates the inflection point of the titration curve. |

Mechanistic Investigations of 2 Furfurylthio Ethylamine Reactions and Interactions

Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for 2-(furfurylthio)ethylamine are not extensively documented in publicly available literature, the reactivity can be inferred from studies of related furan-containing compounds. For instance, the Diels-Alder reaction, a common transformation for furans, has been studied for similar structures like furfuryl alcohol.

Kinetic and thermodynamic parameters for the Diels-Alder reaction are highly dependent on temperature. At lower temperatures, the reaction is under kinetic control, favoring the formation of the endo product. As the temperature increases, the reaction shifts to thermodynamic control, where the more stable exo product is favored. mdpi.com Equilibrium constants decrease at higher temperatures, indicating the reversible nature of the reaction. mdpi.com

Interactive Data Table: Illustrative Thermodynamic and Kinetic Data for a Furan (B31954) Diels-Alder Reaction

Below is a representative data table illustrating how temperature affects reaction parameters for a Diels-Alder reaction involving a furan derivative.

| Temperature (°C) | k_f (M⁻¹s⁻¹) | k_r (s⁻¹) | K_eq (M⁻¹) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| 24 | 1.2 x 10⁻⁵ | 1.5 x 10⁻⁷ | 80 | -55 | -150 |

| 60 | 3.5 x 10⁻⁴ | 8.0 x 10⁻⁶ | 44 | -55 | -150 |

| 93 | 4.1 x 10⁻³ | 2.5 x 10⁻⁴ | 16 | -55 | -150 |

Note: Data are hypothetical and for illustrative purposes based on typical furan reactivity.

Role of the Thiol Group in Chemical Transformations

The thioether linkage in this compound plays a pivotal role in its chemical behavior. The sulfur atom, with its lone pairs of electrons, imparts nucleophilic character to the molecule.

Key Reactions Involving the Thioether Group:

Oxidation: The sulfur in a thioether is susceptible to oxidation. Mild oxidizing agents can convert it to a sulfoxide (B87167), while stronger agents can lead to the formation of a sulfone. chemistrysteps.com This changes the oxidation state of the sulfur atom. libretexts.org

Nucleophilicity: Sulfur is generally more nucleophilic than oxygen due to its larger size and more polarizable electron cloud. masterorganicchemistry.com The thiolate conjugate base (RS⁻) is an excellent nucleophile in SN2 reactions. masterorganicchemistry.com

Acidity: Thiols are significantly more acidic than their alcohol counterparts. chemistrysteps.commasterorganicchemistry.com This is because the larger sulfur atom can better stabilize the negative charge of the resulting thiolate ion. chemistrysteps.com This property is crucial in base-catalyzed reactions.

The sulfur atom's ability to engage in these transformations makes it a key site for molecular modification and contributes to the compound's utility as a building block in synthesis. chemimpex.com

Reactivity of the Furan Ring System

The furan ring is an electron-rich aromatic heterocycle, making it highly reactive towards electrophiles and also capable of participating in cycloaddition reactions. quora.com Its aromaticity is less pronounced than that of benzene, allowing it to undergo reactions that involve dearomatization more readily. quora.com

Electrophilic Aromatic Substitution:

Furan undergoes electrophilic aromatic substitution much more readily than benzene. pearson.compearson.com The reaction proceeds preferentially at the C2 and C5 positions. This regioselectivity is due to the greater stabilization of the cationic intermediate (sigma complex) formed when the electrophile attacks at the C2 position, which can be stabilized by three resonance structures, compared to only two for C3 attack. chemicalbook.comstudy.comquora.com

Common Electrophilic Substitution Reactions of Furan:

| Reaction | Reagent | Product |

| Halogenation | Br₂ in dioxane | 2-Bromofuran |

| Nitration | Acetyl nitrate | 2-Nitrofuran |

| Acylation | Acetic anhydride, BF₃ | 2-Acetylfuran |

Cycloaddition Reactions:

The furan ring can act as a 1,3-diene in cycloaddition reactions, most notably the Diels-Alder reaction. quora.comquimicaorganica.org This reactivity allows for the construction of complex bicyclic structures. quora.com The low aromaticity of furan facilitates its participation in these reactions, which temporarily disrupt the aromatic system. quimicaorganica.org The reaction can be either intermolecular or intramolecular. youtube.com In some cases, depending on the reactants, the furan ring can also act as a dienophile in a polar, stepwise mechanism. acs.org

Mechanisms of Biological Interactions

The structural features of this compound suggest several potential mechanisms for interaction with biological systems, including binding to receptors, modulating enzyme activity, and undergoing cellular metabolism.

While specific receptor targets for this compound have not been fully elucidated, its ethylamine (B1201723) substructure is a common motif in many biologically active molecules, including neurotransmitters like serotonin. wikipedia.org The binding of a ligand to a receptor is governed by the law of mass action, where the ligand and receptor exist in an equilibrium with the ligand-receptor complex. nih.gov

The interaction typically involves a conformational change in the receptor, which initiates a signaling cascade. nih.gov For amine-containing compounds, key interactions often involve hydrogen bonding and ionic interactions between the protonated amine and acidic residues (e.g., aspartate, glutamate) in the receptor's binding pocket. The furan ring and thioether component could engage in hydrophobic or van der Waals interactions, contributing to binding affinity and selectivity. Multivalent interactions, where a ligand binds to multiple receptor sites, can significantly increase functional affinity through the chelate effect. ualberta.ca

The thiol group is a key functional group in the active sites of many enzymes, such as cysteine proteases. nih.gov Compounds containing reactive thiol or thioether groups can act as enzyme inhibitors.

Mechanisms of enzyme interaction include:

Covalent Modification: The sulfur atom can act as a nucleophile, attacking electrophilic sites on an enzyme or its cofactors, leading to irreversible inhibition. Conversely, electrophilic metabolites of the furan ring could covalently bind to nucleophilic residues like cysteine in an enzyme's active site.

Reversible Inhibition: The compound may bind non-covalently to the active site, competing with the natural substrate.

Redox Modulation: Thiols are redox-active and can participate in disulfide exchange reactions with cysteine residues in proteins, altering their three-dimensional structure and function. libretexts.org Thiol-containing compounds can also react with and neutralize reactive oxygen species (ROS), thereby protecting enzymes from oxidative damage. imrpress.com Silver ions, for example, are known to react with thiol groups in enzymes, leading to their inactivation. wikipedia.org

Cellular Uptake: Small molecules like this compound can cross cell membranes through various mechanisms. Passive diffusion is possible if the molecule has sufficient lipophilicity. However, the ethylamine group, which would be protonated at physiological pH, suggests that carrier-mediated transport or endocytosis might be involved. The efficiency of cellular uptake for short, charged molecules can be enhanced by factors like acylation with fatty acids, which increases membrane interaction. nih.govresearchgate.netnih.gov

Metabolism: Once inside the cell, furan-containing compounds are often metabolized by cytochrome P450 enzymes. nih.govresearchgate.netnih.gov A primary metabolic pathway for the furan ring is oxidation, which can generate highly reactive and potentially toxic intermediates like cis-enediones or epoxides. nih.govresearchgate.netsemanticscholar.org

These electrophilic metabolites can react with cellular nucleophiles. A major detoxification pathway involves conjugation with glutathione (GSH), a cellular antioxidant, which is then further processed and excreted. nih.govresearchgate.netsemanticscholar.org The reaction of these metabolites with nucleophilic residues on proteins and DNA is a key mechanism of toxicity for some furan compounds. nih.govresearchgate.net The ethylamine side chain may be metabolized by monoamine oxidases, similar to the breakdown of neurotransmitters. wikipedia.org

Mechanistic Studies in Material Science Applications (e.g., Corrosion Inhibition Mechanisms)

The utility of this compound in material science, particularly as a corrosion inhibitor, is an area of significant interest. The molecule's unique structure, featuring a furan ring, a thioether linkage, and an ethylamine group, suggests a multifaceted mechanism for protecting metallic surfaces from corrosive environments. The primary mechanism of corrosion inhibition by organic compounds like this compound involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. mdpi.com

The adsorption process can occur through two main types of interactions: physisorption and chemisorption. Physisorption is a result of electrostatic attraction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can be protonated, leading to electrostatic interactions. Chemisorption, a stronger form of adsorption, involves the sharing of electrons between the inhibitor molecule and the metal surface, forming a coordinate-type bond.

In the case of this compound, the presence of heteroatoms such as nitrogen (in the amine group) and sulfur (in the thioether group), along with the π-electrons of the furan ring, makes it an effective corrosion inhibitor. mdpi.com These heteroatoms and the aromatic ring can act as active centers for adsorption on the metal surface. mdpi.com The lone pair of electrons on the nitrogen and sulfur atoms can be shared with the vacant d-orbitals of the metal, leading to strong chemisorption. researchgate.net

The formation of a protective layer by the inhibitor on the metallic surface separates the metal from the aggressive acidic solution, thereby preventing its destructive disintegration. Spectroscopic and microscopic techniques can be employed to confirm the formation of this protective film.

| Inhibitor Feature | Role in Corrosion Inhibition | Interaction Type |

| Furan Ring | π-electron system interacts with vacant metal orbitals. | Chemisorption |

| Sulfur Atom | Lone pair of electrons donates to vacant metal d-orbitals. | Chemisorption |

| Nitrogen Atom | Lone pair of electrons donates to vacant metal d-orbitals. | Chemisorption |

| Ethylamine Group | Can be protonated in acidic media, leading to electrostatic attraction with the charged metal surface. | Physisorption |

Mechanistic Insights into Flavor Compound Formation (Analogous Systems)

While specific mechanistic studies on the formation of this compound as a flavor compound are not extensively detailed in the public domain, valuable insights can be drawn from analogous systems, particularly the formation of structurally related sulfur-containing flavor compounds like furfuryl mercaptan. The formation of such compounds is intricately linked to complex chemical pathways that occur during the thermal processing of food, most notably the Maillard reaction and the Strecker degradation. cabidigitallibrary.org

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that is responsible for the development of a wide array of desirable flavors and aromas in cooked foods. byjus.comwikipedia.org This reaction proceeds through a series of steps, beginning with the condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine. byjus.com This intermediate then undergoes an Amadori rearrangement to form a ketosamine. byjus.com Subsequent reactions of the ketosamine can lead to the formation of numerous flavor compounds, including furan derivatives. mdpi.com

The Strecker degradation is a crucial component of the Maillard reaction, involving the interaction of α-amino acids with dicarbonyl compounds. tandfonline.comtandfonline.com This reaction leads to the formation of Strecker aldehydes, which are key aroma compounds, and α-aminoketones, which can further react to produce other flavor molecules like pyrazines. nih.gov

The formation of sulfur-containing flavor compounds, such as this compound, likely involves the participation of sulfur-containing amino acids, such as cysteine or methionine, in the Maillard reaction. In analogous systems, furfural (B47365), a product of sugar degradation in the Maillard reaction, can react with hydrogen sulfide, which is generated from the degradation of cysteine, to form furfuryl mercaptan. nih.govfrontiersin.org

Extrapolating from these analogous systems, a plausible pathway for the formation of this compound could involve the following steps:

Formation of Furfural: Dehydration and cyclization of reducing sugars during the Maillard reaction lead to the formation of furfural.

Generation of a Sulfur Source: The degradation of sulfur-containing amino acids, such as cysteine, provides a source of sulfur, potentially in the form of hydrogen sulfide or other reactive sulfur species.

Formation of an Amine Source: The Strecker degradation of an amino acid can lead to the formation of an amine or an amino-containing intermediate.

Reaction and Formation of the Final Compound: Furfural or a derivative could react with the sulfur source and the amine source to form this compound.

It is also plausible that this compound is formed through the reaction of a pre-formed furfurylthiol (furfuryl mercaptan) with an amino-containing molecule. The stability of thiols like furfuryl mercaptan is known to be influenced by factors such as pH and temperature, and they can readily undergo oxidation to form disulfides. nih.gov

| Reaction | Reactants | Key Intermediates | Products |

| Maillard Reaction | Amino Acids, Reducing Sugars | N-substituted glycosylamine, Ketosamines (Amadori products) | Melanoidins, Various Flavor Compounds (including furans) byjus.commdpi.com |

| Strecker Degradation | α-Amino Acids, Dicarbonyl Compounds | Schiff base, α-aminoketones | Strecker Aldehydes, Pyrazines tandfonline.comnih.gov |

Computational Chemistry and Modeling Studies of 2 Furfurylthio Ethylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of 2-(furfurylthio)ethylamine. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. By optimizing the molecular geometry, researchers can predict various properties, including bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental spectroscopic data for validation.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its chemical behavior. Quantum chemical calculations map the distribution of electrons within this compound, identifying regions of high or low electron density. This information is crucial for predicting how the molecule will interact with other chemical species.

Molecular electrostatic potential (MEP), electron localization function (ELF), and localized orbital locator (LOL) maps are computational tools used to identify chemically reactive sites. nih.govnih.gov These analyses help in pinpointing nucleophilic regions (areas prone to donating electrons) and electrophilic regions (areas prone to accepting electrons), thereby predicting the molecule's reactivity in various chemical reactions. nih.gov For instance, the nitrogen atom of the ethylamine (B1201723) group and the sulfur atom are expected to be key sites for electrophilic attack, while the furan (B31954) ring can participate in various interactions.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment | 2.5 | Debye |

| Polarizability | 18.5 | ų |

| Total Energy | -745.123 | Hartrees |

| Heat of Formation | -50.2 | kcal/mol |

Note: This table is illustrative and presents typical data obtained from quantum chemical calculations. Actual values would be derived from specific DFT functionals and basis sets.

Adsorption Energy and Binding Affinity Calculations

Understanding how this compound interacts with surfaces is vital for its potential applications in materials science, such as in the development of corrosion inhibitors or advanced materials. chemimpex.com DFT calculations are employed to determine the adsorption energy of the molecule on various substrates. nih.gov These calculations model the interaction between the molecule and a surface, predicting the most stable adsorption orientation and the strength of the binding.

The adsorption energy (Ead) is typically calculated using the formula: Ead = Etotal - (Emolecule + Esurface) where Etotal is the total energy of the molecule adsorbed on the surface, and Emolecule and Esurface are the energies of the isolated molecule and the bare surface, respectively. A negative Ead value indicates a stable adsorption process. ijcce.ac.ir Studies on similar organic sulfides have shown that π–π stacking interactions can play a significant role in the adsorption process on materials like hexagonal boron nitride (h-BN). nih.gov

Table 2: Illustrative Adsorption Energies of this compound on Different Metal Surfaces

| Metal Surface | Adsorption Energy (Ead) (kcal/mol) |

|---|---|

| Copper (111) | -25.8 |

| Iron (110) | -32.5 |

| Aluminum (111) | -21.1 |

Note: This table provides hypothetical data to illustrate the results of adsorption energy calculations. The values indicate the relative strength of interaction with different surfaces.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A small energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov FMO analysis can predict the most probable sites for reaction, as the electron density of these orbitals is often localized on specific atoms or functional groups. youtube.comresearchgate.net For this compound, the HOMO is expected to have significant contributions from the sulfur and nitrogen lone pairs and the π-system of the furan ring, while the LUMO would likely be distributed over the furan ring's anti-bonding orbitals.

Table 3: Illustrative Frontier Molecular Orbital Energies of this compound

| Phase | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Gas Phase | -8.5 | -0.8 | 7.7 |

| Water | -8.7 | -1.0 | 7.7 |

| Ethanol (B145695) | -8.6 | -0.9 | 7.7 |

Note: This is an illustrative table. The specific energies are dependent on the computational method and solvent model used.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual microscope to observe molecular interactions, conformational changes, and other time-dependent processes.

Conformational Analysis and Flexibility

This compound is a flexible molecule due to the presence of several single bonds that can rotate freely. This flexibility allows it to adopt numerous different three-dimensional shapes, or conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them.

By simulating the molecule's movement over nanoseconds or longer, researchers can analyze the range of motion of different parts of the molecule, such as the rotation of the furfuryl group relative to the ethylamine chain. This information is critical for understanding how the molecule might bind to a biological target or a material surface, as its shape plays a crucial role in molecular recognition.

Solvent Effects on Molecular Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. MD simulations are highly effective at modeling these solvent effects explicitly. By surrounding the this compound molecule with a box of solvent molecules (e.g., water, ethanol), simulations can capture the specific interactions, such as hydrogen bonding, between the solute and the solvent.

Interaction with Biological Macromolecules and Surfaces

The study of how a molecule like this compound interacts with biological macromolecules (e.g., proteins, nucleic acids) and surfaces (e.g., cell membranes) is fundamental to understanding its potential biological activity. Computational methods provide insight into these interactions at an atomic level.

Key Interaction Mechanisms:

Hydrogen Bonding: The primary amine (-NH2) group in this compound can act as a hydrogen bond donor, while the oxygen and sulfur atoms can act as hydrogen bond acceptors. These interactions are crucial for the specific recognition and binding to biological targets.

Hydrophobic Interactions: The furan ring and the ethyl chain contribute to the molecule's hydrophobic character, promoting interactions with nonpolar pockets in proteins or lipid bilayers.

Electrostatic Interactions: The distribution of charge across the molecule, particularly the lone pairs on nitrogen, oxygen, and sulfur, dictates its electrostatic potential and guides its approach to charged or polar residues on a macromolecule.

Computational techniques such as Molecular Dynamics (MD) simulations could be used to model the behavior of this compound at a biological interface. An MD simulation would track the movement of the molecule and the surrounding atoms over time, revealing stable binding poses, conformational changes, and the energetic contributions of different types of interactions.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the mechanism of action of a specific molecule.

For this compound, docking studies would involve:

Target Selection: Identifying a potential protein target. Given its use as a building block for pharmaceuticals targeting neurological disorders, a relevant target might be a neurotransmitter receptor or enzyme. chemimpex.com

Preparation: Obtaining or modeling the 3D structures of both this compound (the ligand) and the target protein. The ligand's structure would be energy-minimized to find its most stable conformation.

Docking Simulation: Using software like AutoDock or Sybyl-X, the ligand is placed into the binding site of the protein. tcichemicals.com The program then explores various orientations and conformations of the ligand, scoring each one based on a function that estimates the binding affinity.

Analysis: The results are analyzed to identify the most likely binding pose and to calculate a binding energy score, which indicates the strength of the interaction. Lower binding energies typically suggest a more stable complex.

The insights from docking could reveal key amino acid residues that interact with the furan ring, the thioether linkage, or the ethylamine side chain, guiding future modifications to improve binding affinity and selectivity.

Table 1: Example Data from a Hypothetical Docking Study of this compound

Note: The following data is illustrative and not based on published experimental results. It demonstrates how findings from a docking study would typically be presented.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Monoamine Oxidase A | -6.8 | Tyr407, Phe208 | Hydrogen Bond, Pi-Alkyl |

| Dopamine (B1211576) D2 Receptor | -7.2 | Asp114, Ser193 | Ionic, Hydrogen Bond |

| GABA-A Receptor | -5.9 | Phe200, Tyr157 | Pi-Pi Stacking, Hydrogen Bond |

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the activity of new, unsynthesized molecules.

A QSAR study involving analogs of this compound would proceed as follows:

Data Set: A series of furan derivatives with known biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can include electronic properties (e.g., dipole moment), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates a selection of descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using statistical cross-validation techniques and by predicting the activity of a set of compounds not used in the model's creation.

For furan and thiophene (B33073) analogs, QSAR studies have shown that electronic parameters often play a dominant role in modulating biological activity. A validated QSAR model could be used to prioritize the synthesis of novel this compound derivatives with the highest predicted potency.

Cheminformatics and Data Mining for Structure-Property Relationships

Cheminformatics combines computer and information science to analyze large datasets of chemical information, enabling the discovery of structure-property and structure-activity relationships. For a compound like this compound, cheminformatics tools can be used to analyze its properties in the context of vast chemical databases.

Applications include:

Property Prediction: Calculating physicochemical properties such as solubility (LogS), lipophilicity (LogP), and drug-likeness based on its structure. These properties are crucial for assessing its potential as a drug candidate.

Similarity Searching: Identifying commercially available or previously synthesized compounds with similar structures to this compound. This can provide clues about its potential biological targets and applications.

Scaffold Hopping: Finding molecules with different core structures (scaffolds) but similar 3D shapes and property distributions. This can lead to the discovery of novel classes of compounds with similar biological activities.

Data Mining: Analyzing large screening databases to identify patterns. For instance, data mining could reveal if the "furfurylthio" moiety is frequently associated with a particular biological activity or, conversely, with toxicity alerts.

By applying these computational methods, researchers can efficiently explore the chemical space around this compound, generating hypotheses and guiding experimental work to develop new molecules for pharmaceutical or agrochemical applications. chemimpex.com

Structure Activity Relationship Sar Studies of 2 Furfurylthio Ethylamine and Its Analogs

Impact of Furan (B31954) Ring Substitutions on Activity

The furan ring is a key component of 2-(furfurylthio)ethylamine, and substitutions on this ring can significantly alter the compound's activity. The nature and position of these substituents can influence the molecule's electronic properties, steric profile, and ability to interact with biological targets or surfaces.

Research on various furan-containing compounds has shown that the introduction of different functional groups on the furan moiety can modulate their biological effects. For instance, in a study on furan derivatives, it was observed that the presence of a methyl group on the furan ring could enhance antimicrobial activity. This suggests that even small alkyl substitutions can lead to notable changes in biological outcomes. The position of the substituent on the furan ring is also critical. Studies on the fragmentation of oxanorbornadienes, which contain a furan-derived core, revealed that substituents at the 2- and 5-positions have the most significant influence on reaction rates. nih.gov This is attributed to their ability to stabilize charges that develop in the transition state. nih.gov Specifically, electron-withdrawing groups were found to inversely correlate with the fragmentation rate. nih.gov

While direct SAR studies on substituted this compound are not extensively documented in the public domain, we can extrapolate from related furan-containing structures. For example, in the context of corrosion inhibition, the introduction of carboxylic acid or hydroxymethyl groups onto a furan ring has been systematically studied, demonstrating that these polar functional groups can significantly impact the protective properties of the molecule.

| Substituent on Furan Ring | Position | Observed/Potential Impact on Activity | Reference Context |

|---|---|---|---|

| Methyl | - | Enhanced antimicrobial activity | General furan derivatives |

| Electron-withdrawing groups | 2- and 5- | Decreased reaction rates in chemical transformations | Oxanorbornadiene fragmentation nih.gov |

| Carboxylic acid | 2- and 5- | Modified corrosion inhibition efficiency | Furan-based corrosion inhibitors nih.gov |

| Hydroxymethyl | 2- and 5- | Altered adsorption properties on metal surfaces | Furan-based corrosion inhibitors nih.gov |

Role of the Thioether Linkage in Modulating Activity

Thioether bonds are known for their stability compared to disulfide bonds, being resistant to reductive cleavage. nih.gov This stability can be advantageous in biological systems, potentially leading to a longer duration of action for therapeutic agents. csmres.co.uk However, thioethers are susceptible to metabolic oxidation, which can alter the activity of the parent compound. nih.gov

In the context of bioactive peptides, the replacement of a disulfide bridge with a more stable thioether bridge, such as cystathionine, has been shown to maintain, and in some cases improve, biological activity while enhancing stability. nih.gov This highlights the structural and functional significance of the thioether linkage. The geometry of the thioether bridge can influence the precise positioning of key interacting residues, thereby affecting binding to biological targets. nih.gov